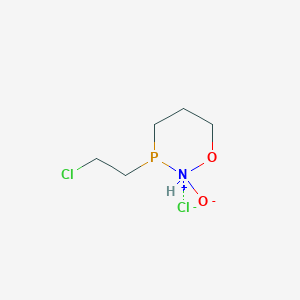

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide

Descripción

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide is a heterocyclic organophosphorus compound featuring a six-membered oxazaphosphorine ring. Its structure includes a 2-chloro substituent on the phosphorus atom and a 3-(2-chloroethyl) group, contributing to its alkylating properties . This compound shares structural similarities with alkylating chemotherapeutic agents such as cyclophosphamide and ifosfamide, which are prodrugs requiring metabolic activation to generate cytotoxic phosphoramide mustard . Its solubility in polar solvents like water and ethanol suggests moderate bioavailability, though its stability and metabolism require further characterization .

Propiedades

Número CAS |

81485-04-3 |

|---|---|

Fórmula molecular |

C5H11Cl2NO2P- |

Peso molecular |

219.02 g/mol |

Nombre IUPAC |

3-(2-chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride |

InChI |

InChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1 |

Clave InChI |

CWISXBLEMOYSQH-UHFFFAOYSA-M |

SMILES |

C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |

SMILES canónico |

C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Métodos De Preparación

Single-Vessel Cyclization Using Phosphorus Oxychloride

The most industrially viable method, described in Patent WO2016156927A1, involves a one-pot reaction of POCl₃, N,N-bis(2-chloroethyl)amine hydrochloride, and 3-aminopropan-1-ol in anhydrous dichloromethane.

Procedure:

-

Cooling Phase: POCl₃ and N,N-bis(2-chloroethyl)amine hydrochloride are dissolved in dichloromethane at -15°C to -10°C.

-

Aminopropanol Addition: A solution of 3-aminopropan-1-ol and triethylamine (1:1 molar ratio) is added dropwise, maintaining temperatures below -7°C to prevent side reactions.

-

Cyclization: The mixture is warmed to -3°C, initiating cyclization to form 2-chloro-2-oxo-1,3,2-oxazaphosphorinane.

-

Chlorine Substitution: Excess triethylamine is added to substitute the phosphate chlorine with N,N-bis(2-chloroethyl)amine, yielding the target compound.

Mechanistic Insights:

-

The auxiliary base (triethylamine) neutralizes HCl, preventing protonation of the amine nucleophile.

-

Strict temperature control (-15°C to 20°C) ensures kinetic favorability of the six-membered ring formation over linear byproducts.

Industrial Optimization and Process Parameters

Solvent and Moisture Control

Industrial-scale production mandates solvents with ≤0.01% water content to prevent hydrolysis of POCl₃ and intermediates. Dichloromethane and toluene are preferred due to their low polarity and ease of removal via distillation.

Impact of Moisture:

Catalytic Systems and Stoichiometry

Triethylamine as Auxiliary Base:

-

Functions as an HCl scavenger, enabling in situ liberation of N,N-bis(2-chloroethyl)amine from its hydrochloride salt.

Molar Ratios:

| Reagent | Molar Ratio (Relative to POCl₃) | Purpose |

|---|---|---|

| N,N-bis(2-chloroethyl)amine | 1.01–1.05 | Ensures complete substitution |

| 3-Aminopropan-1-ol | 1.0 | Ring closure initiator |

Deviating from these ratios promotes byproducts like amido chlorophosphate (IV), which requires costly purification steps.

Comparative Analysis of Synthetic Methods

Yield and Purity Under Varied Conditions

Data from Patent WO2016156927A1 illustrate the effects of procedural adjustments:

| Parameter | Optimal Value | Suboptimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature Range | -15°C to 20°C | 0°C to 25°C | 85 → 62 | 99.5 → 92 |

| Auxiliary Base (Triethylamine) | 3.0 eq | 2.0 eq | 85 → 70 | 99.5 → 95 |

| Solvent Water Content | ≤0.01% | 0.05% | 85 → 53 | 99.5 → 88 |

Catalyst Screening

Copper-based catalysts (e.g., CuCl₂) enhance reaction rates but introduce metal contamination. Ferric chloride (FeCl₃) increases yields marginally (5–7%) but complicates purification.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core structure of the original compound but with modified functional groups. These metabolites can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Chemotherapy

Mechanism of Action : Ifosfamide acts as an alkylating agent that interferes with DNA replication. It forms cross-links in DNA strands, preventing cell division and leading to cell death, particularly in rapidly dividing cancer cells. This mechanism is crucial for its effectiveness against a range of tumors.

Clinical Use :

- Cancer Treatment : Ifosfamide is primarily used in the treatment of various cancers, including:

- Testicular cancer

- Sarcomas

- Lymphomas

- Bladder cancer

Combination Therapies

Ifosfamide is often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance. Notable combinations include:

- Ifosfamide and Cisplatin : Used for testicular cancer.

- Ifosfamide and Etoposide : Commonly used in treating small cell lung cancer.

Drug Development

Ifosfamide serves as a template for the development of new alkylating agents. Research focuses on modifying its structure to improve efficacy and reduce toxicity. Some studies explore:

- Analog Synthesis : Creating analogs with altered side chains to enhance selectivity towards cancer cells while minimizing side effects.

- Targeted Delivery Systems : Developing nanoparticles or liposomes that encapsulate Ifosfamide to improve delivery and reduce systemic toxicity.

Mechanistic Studies

Researchers utilize Ifosfamide to study the mechanisms of drug resistance in cancer cells. Understanding how cells develop resistance to alkylating agents can inform strategies to overcome this challenge.

Biodegradation Studies

The environmental impact of pharmaceuticals like Ifosfamide has garnered attention. Studies investigate the biodegradation pathways of Ifosfamide in wastewater treatment facilities, assessing its persistence and potential ecological risks.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Focus |

|---|---|---|

| Medicinal Chemistry | - Chemotherapy for various cancers | - Mechanism of action |

| - Combination therapies | - Drug resistance mechanisms | |

| Research Development | - Synthesis of analogs | - Targeted delivery systems |

| Environmental Science | - Biodegradation studies | - Ecological risk assessments |

Case Study 1: Efficacy in Testicular Cancer

A clinical trial demonstrated that Ifosfamide combined with Cisplatin significantly improved survival rates in patients with advanced testicular cancer compared to standard therapies alone. The study highlighted the importance of dose adjustments based on individual patient response.

Case Study 2: Resistance Mechanisms

Research involving human tumor cell lines revealed that overexpression of certain DNA repair proteins contributed to resistance against Ifosfamide. This finding has implications for developing combination therapies that inhibit these repair pathways.

Case Study 3: Environmental Impact Assessment

A study conducted on wastewater treatment plants showed that Ifosfamide could persist through conventional treatment processes, leading to recommendations for advanced treatment methods to mitigate environmental contamination.

Mecanismo De Acción

The mechanism of action of 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide involves its conversion to active metabolites in the liver by cytochrome P450 enzymes . These metabolites, such as 4-hydroxycyclophosphamide and aldophosphamide, form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription . This results in the suppression of tumor cell growth and proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the oxazaphosphorine and nitrosourea classes, which are prominent in oncology. Key analogues include:

Mechanistic Differences

- Alkylation vs. Carbamoylation: Unlike nitrosoureas (e.g., CCNU, BCNU), which exhibit both alkylating and carbamoylating activities, this compound primarily alkylates DNA.

- Metabolic Activation : Cyclophosphamide requires cytochrome P450-mediated activation, whereas this compound may act directly or through simpler hydrolysis, reducing dependency on metabolic enzymes .

Pharmacokinetic and Toxicity Profiles

- Solubility and Distribution : The moderate solubility of this compound contrasts with the high lipid solubility of nitrosoureas like CCNU and BCNU, which facilitates blood-brain barrier penetration . This may limit its utility in treating central nervous system tumors.

- Toxicity: Nitrosoureas exhibit delayed myelosuppression and renal toxicity due to carbamoylating metabolites . In contrast, this compound’s toxicity profile remains undefined but may align with cyclophosphamide’s risks (e.g., hemorrhagic cystitis, immunosuppression) .

Therapeutic Efficacy

- Antitumor Activity: Cyclophosphamide and nitrosoureas show broad-spectrum activity against hematologic and solid tumors.

- Resistance Mechanisms : Cross-resistance with other alkylators is possible due to shared DNA repair pathways, but structural differences may mitigate this .

Table 1: Key Comparative Metrics

Actividad Biológica

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide, commonly referred to as Ifosfamide, is an alkylating agent primarily used in chemotherapy. This compound has garnered attention due to its significant biological activity against various tumors. Understanding its mechanisms of action, metabolic pathways, and clinical applications is essential for optimizing its use in cancer treatment.

- Molecular Formula : CHClNOP

- Molecular Weight : 275.07 g/mol

- CAS Number : 81485-04-3

- Density : 1.3±0.1 g/cm³

- Boiling Point : 336.1±52.0 °C at 760 mmHg

- Melting Point : 48 °C

Ifosfamide acts primarily as a DNA alkylator. Upon activation by cytochrome P450 enzymes, it forms reactive metabolites that bind to DNA, leading to cross-linking and subsequent inhibition of DNA synthesis. This process triggers cellular apoptosis, particularly in rapidly dividing cancer cells.

Antitumor Activity

Ifosfamide exhibits potent antitumor activity across a range of cancer types, including:

- Lymphomas

- Testicular Cancer

- Sarcomas

- Breast Cancer

Clinical studies have demonstrated that Ifosfamide can significantly improve survival rates when used in combination with other chemotherapy agents. For instance, a study highlighted its effectiveness in treating advanced testicular cancer, showing a response rate exceeding 70% when combined with cisplatin .

Case Studies

- Testicular Cancer : A cohort study involving patients with relapsed testicular cancer indicated that Ifosfamide combined with cisplatin and etoposide resulted in a complete response rate of approximately 80% .

- Lymphoma Treatment : In a clinical trial assessing Ifosfamide in combination with doxorubicin for non-Hodgkin lymphoma, the overall response rate was reported at 75%, with manageable toxicity profiles .

Metabolic Pathways

The metabolism of Ifosfamide occurs predominantly in the liver via cytochrome P450 enzymes, particularly CYP2B1 and CYP3A4. The primary metabolic products include:

- Chloroacetaldehyde : A potent alkylating agent that contributes to the compound's biological activity.

- Dechloroethylifosfamide : A less active metabolite that may influence the overall efficacy and toxicity profile of the drug.

The formation of chloroacetaldehyde is critical as it is associated with both therapeutic effects and potential neurotoxicity .

Toxicity and Side Effects

While Ifosfamide is effective against tumors, it is also associated with several side effects:

- Bone Marrow Suppression : Leading to increased risk of infections.

- Hemorrhagic Cystitis : Caused by the accumulation of toxic metabolites.

- Neurotoxicity : Particularly linked to high doses or prolonged use.

Preventive measures, such as hydration and administration of mesna (a protective agent), are commonly employed to mitigate these effects during treatment regimens .

Q & A

Q. What are the recommended methods for synthesizing 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide, and how can reaction conditions be optimized?

The synthesis of oxazaphosphorine derivatives typically involves nucleophilic substitution reactions. For example, phenylphosphorodichloridate can react with amino-phenol derivatives in dry tetrahydrofuran (THF) under inert conditions. Key parameters include:

- Temperature control (0°C during reagent addition, gradual warming to 45–50°C for cyclization).

- Use of triethylamine as a base to neutralize HCl byproducts.

- Purification via silica gel column chromatography with ethyl acetate/hexane eluent .

Optimization may involve adjusting stoichiometry, solvent polarity, or reaction time, monitored by TLC or HPLC.

Q. How can the structural conformation of this compound be confirmed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for resolving conformational details. For oxazaphosphorine derivatives:

- The six-membered ring often adopts a twist-boat conformation , with phosphoryl oxygen in an equatorial position.

- Key bond lengths (e.g., P=O: ~1.457 Å, P–N: ~1.588 Å) and torsion angles confirm stereochemistry .

Complementary techniques include: - NMR : P NMR to confirm phosphorus oxidation state; H/C NMR for substituent positioning.

- FTIR : P=O stretching vibrations near 1250–1300 cm .

Q. What are the common impurities or degradation products, and how can they be quantified?

Degradation pathways include hydrolysis of the chloroethyl groups or oxidation of the phosphoramide bond. Analytical strategies:

- HPLC-MS : Reverse-phase columns (C18) with acetonitrile/water gradients to separate hydrolyzed products (e.g., phosphoramide mustard).

- ICP-OES : Quantify inorganic phosphate released during degradation .

- Stability studies under varying pH (4–9) and temperature (25–40°C) to identify critical degradation conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the bioactivation of this compound, and how do structural modifications alter metabolic pathways?

The compound likely requires hepatic cytochrome P450-mediated activation (similar to cyclophosphamide) to generate cytotoxic metabolites like phosphoramide mustard. Key steps:

- 4-hydroxylation of the oxazaphosphorine ring, followed by spontaneous ring opening to release acrolein and the active alkylating agent .

- Structural modifications (e.g., replacing chloroethyl with bromoethyl groups) may alter metabolic half-life or tissue specificity. Comparative studies using LC-MS/MS can track metabolite profiles in microsomal assays .

Q. How does this compound induce DNA crosslinking, and what experimental models are suitable for studying its genotoxicity?

The active metabolite alkylates DNA at guanine N7 positions, forming interstrand crosslinks. Experimental approaches:

Q. What strategies can mitigate acquired resistance to this compound in cancer models?

Resistance mechanisms include:

- Upregulation of aldehyde dehydrogenase (ALDH1A1), which detoxifies acrolein.

- Enhanced DNA repair (e.g., BRCA1/2 mutations).

Intervention strategies : - Combination therapy : Co-administration with ALDH inhibitors (e.g., disulfiram) or PARP inhibitors (e.g., olaparib) .

- CRISPR screening : Identify synthetic lethal targets in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.